molecular formula C11H16O2Si B101691 1-(4-Trimethylsilyloxyphenyl)ethanone CAS No. 18803-29-7

1-(4-Trimethylsilyloxyphenyl)ethanone

Cat. No. B101691
CAS RN: 18803-29-7
M. Wt: 208.33 g/mol
InChI Key: HVSXQEUGLVLBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Trimethylsilyloxyphenyl)ethanone, also known as TMSOPE, is a chemical compound that has been used in various scientific research applications. This compound is a ketone that contains a trimethylsilyl group, which makes it useful in synthetic chemistry and as a reagent in organic reactions.

Mechanism Of Action

The mechanism of action of 1-(4-Trimethylsilyloxyphenyl)ethanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. The trimethylsilyl group in 1-(4-Trimethylsilyloxyphenyl)ethanone is a good leaving group, which makes it useful in reactions that involve nucleophilic substitution or elimination. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Biochemical And Physiological Effects

1-(4-Trimethylsilyloxyphenyl)ethanone has been found to have low toxicity and is relatively safe to handle. In vitro studies have shown that 1-(4-Trimethylsilyloxyphenyl)ethanone does not exhibit cytotoxicity towards human cell lines, and in vivo studies have shown that it does not cause any adverse effects in mice at doses up to 2000 mg/kg.

Advantages And Limitations For Lab Experiments

1-(4-Trimethylsilyloxyphenyl)ethanone is a useful reagent in organic synthesis due to its trimethylsilyl group, which makes it a good leaving group in nucleophilic substitution or elimination reactions. It is also a versatile building block for the synthesis of various pharmaceuticals. However, 1-(4-Trimethylsilyloxyphenyl)ethanone is relatively expensive and may not be readily available in some laboratories.

Future Directions

There are many future directions for the research and development of 1-(4-Trimethylsilyloxyphenyl)ethanone. One potential area of research is the synthesis of novel pharmaceuticals using 1-(4-Trimethylsilyloxyphenyl)ethanone as a building block. Another area of research is the development of new synthetic methods using 1-(4-Trimethylsilyloxyphenyl)ethanone as a reagent. 1-(4-Trimethylsilyloxyphenyl)ethanone may also have potential applications in material science, such as the synthesis of new polymers or materials with unique properties. Overall, 1-(4-Trimethylsilyloxyphenyl)ethanone is a versatile and useful compound that has many potential applications in scientific research.

Synthesis Methods

1-(4-Trimethylsilyloxyphenyl)ethanone can be synthesized using a Grignard reaction between 4-bromoacetophenone and trimethylsilylmagnesium chloride. The reaction yields 1-(4-Trimethylsilyloxyphenyl)ethanol, which can be oxidized to 1-(4-Trimethylsilyloxyphenyl)ethanone using a mild oxidizing agent such as pyridinium chlorochromate. The overall reaction can be represented as follows:

Scientific Research Applications

1-(4-Trimethylsilyloxyphenyl)ethanone has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a reagent in organic reactions, such as the synthesis of β-keto esters, α,β-unsaturated ketones, and α-hydroxy ketones. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been used in the synthesis of natural products, such as terpenoids and alkaloids.
In medicinal chemistry, 1-(4-Trimethylsilyloxyphenyl)ethanone has been used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 1-(4-Trimethylsilyloxyphenyl)ethanone has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

CAS RN

18803-29-7

Product Name

1-(4-Trimethylsilyloxyphenyl)ethanone

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

1-(4-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C11H16O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h5-8H,1-4H3

InChI Key

HVSXQEUGLVLBLR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

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